

Application of Nimodipine-d7 in Therapeutic Drug Monitoring of Nimodipine

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Compound of Interest

Compound Name: Nimodipine-d7

Cat. No.: B565473

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Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimodipine is a dihydropyridine calcium channel blocker with a preferential effect on cerebral blood vessels. It is primarily used to improve neurological outcomes following subarachnoid hemorrhage from ruptured intracranial aneurysms by preventing cerebral vasospasm.

Therapeutic drug monitoring (TDM) of nimodipine is crucial to ensure optimal therapeutic concentrations are achieved and maintained, thereby maximizing efficacy while minimizing dose-related side effects such as hypotension. Due to its extensive first-pass metabolism and potential for drug-drug interactions, plasma concentrations of nimodipine can vary significantly among individuals.

The use of a stable isotope-labeled internal standard, such as **Nimodipine-d7**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Nimodipine-d7**, being chemically identical to nimodipine but with a different mass, co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency. This effectively corrects for matrix effects and variations in sample processing, leading to highly accurate and precise quantification. This document provides detailed protocols for the therapeutic drug monitoring of nimodipine in human plasma using **Nimodipine-d7** as an internal standard.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of nimodipine using a deuterated internal standard. The data is compiled from published literature and represents expected validation parameters.

Table 1: LC-MS/MS Method Parameters

Parameter	Value
Analyte	Nimodipine
Internal Standard	Nimodipine-d7
Matrix	Human Plasma
Ionization Mode	Positive Electrospray Ionization (ESI+)
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Table 2: Mass Spectrometric Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Nimodipine	419.1	343.0
Nimodipine-d7	426.1 (Predicted)	343.0 (Predicted)

Note: The MRM transitions for **Nimodipine-d7** are predicted based on the structure and fragmentation of Nimodipine. The precursor ion is shifted by +7 Da due to the seven deuterium atoms. The product ion is predicted to be the same as the unlabeled compound, as the deuterium atoms are not expected to be on the fragmented portion. These transitions should be optimized during method development.

Table 3: Method Validation Parameters

Parameter	Typical Value
Linearity Range	0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 - 0.5 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%Bias)	Within $\pm 15\%$
Mean Recovery	> 85%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and simple method for the extraction of nimodipine from plasma.

Materials:

- Human plasma samples
- Nimodipine and **Nimodipine-d7** stock solutions (in methanol or acetonitrile)
- Acetonitrile, HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 μ L of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of **Nimodipine-d7** working solution (e.g., 100 ng/mL in acetonitrile) to each plasma sample, calibration standard, and quality control sample, except for the blank matrix.

- Vortex mix for 10 seconds.
- Add 300 μ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject an appropriate volume (e.g., 5-10 μ L) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

LC Conditions:

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
 - 0-0.5 min: 30% B
 - 0.5-2.5 min: 30% to 95% B
 - 2.5-3.5 min: 95% B
 - 3.5-3.6 min: 95% to 30% B
 - 3.6-5.0 min: 30% B

- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

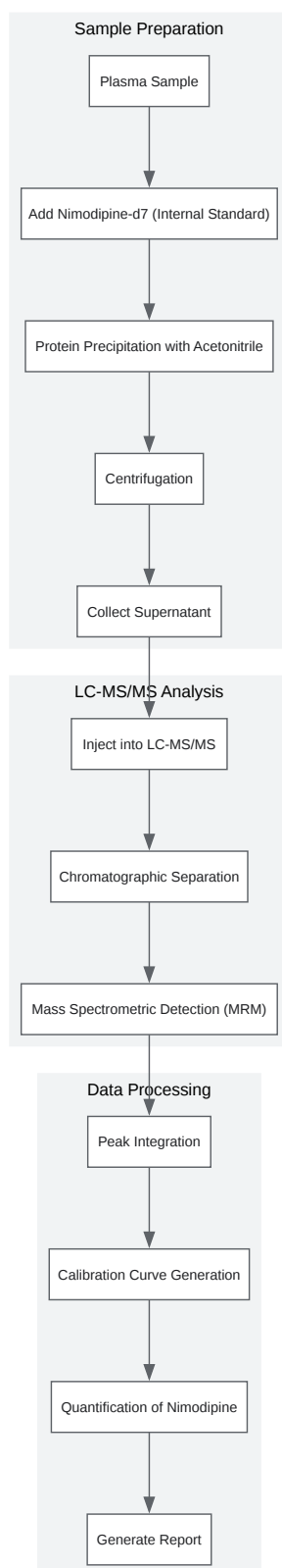
MS/MS Conditions:

- Ionization Source: Electrospray Ionization (ESI), positive mode
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Collision Gas: Argon
- MRM Transitions:
 - Nimodipine: 419.1 → 343.0
 - **Nimodipine-d7**: 426.1 → 343.0 (to be optimized)

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the therapeutic drug monitoring of nimodipine using **Nimodipine-d7**.

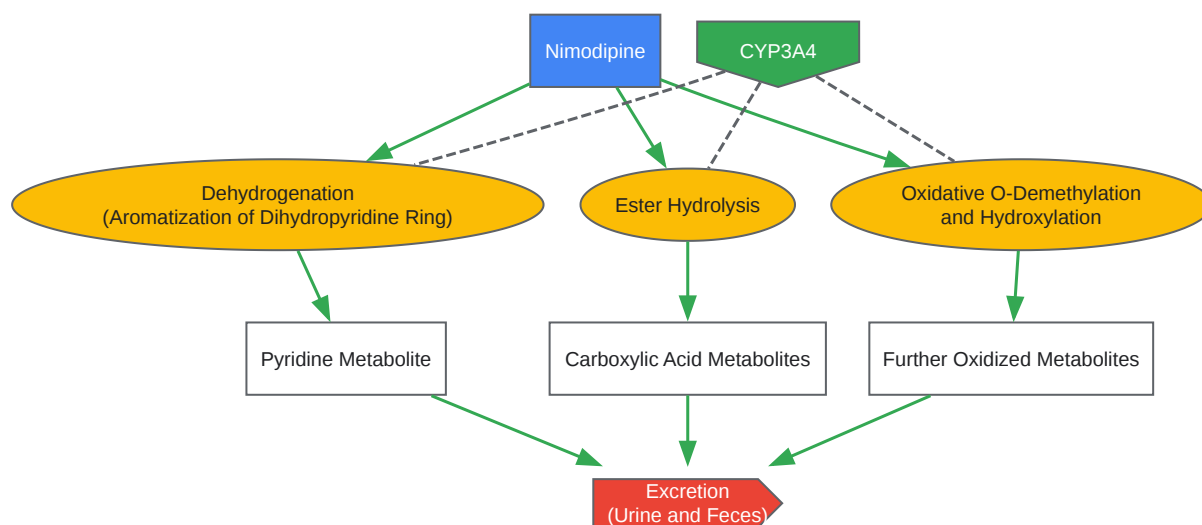


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Caption: Experimental workflow for Nimodipine TDM.

Nimodipine Metabolic Pathway

Nimodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathways involve the dehydrogenation of the dihydropyridine ring to its pyridine analog and oxidative metabolism of the ester groups.[1][2][3]



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Caption: Simplified metabolic pathway of Nimodipine.

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